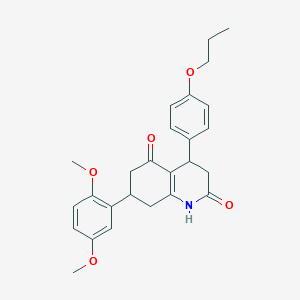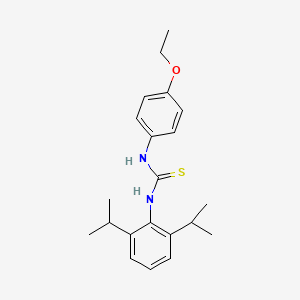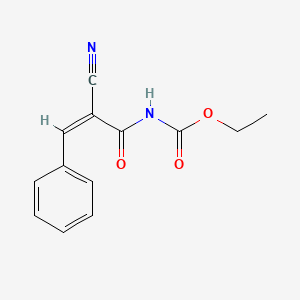![molecular formula C17H17IN2O5S B4687716 methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4687716.png)
methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Descripción general
Descripción
Methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as MIGB, is a radiopharmaceutical agent that has been used for diagnostic imaging in the field of nuclear medicine. MIGB is a derivative of meta-iodobenzylguanidine (MIBG), which is a compound that is selectively taken up by cells of the sympathetic nervous system. MIGB has been used in the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.
Mecanismo De Acción
Methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate is selectively taken up by cells of the sympathetic nervous system, which express the norepinephrine transporter (NET). This compound is structurally similar to norepinephrine, which allows it to be taken up by the NET. Once inside the cell, this compound is stored in vesicles, where it can deliver targeted radiation therapy to the tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, with few side effects reported. This compound has been shown to selectively target cells of the sympathetic nervous system, which allows for the detection and treatment of neuroendocrine tumors. This compound has also been shown to have a long half-life, which allows for imaging and treatment over an extended period of time.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for use in lab experiments, including its selectivity for cells of the sympathetic nervous system and its ability to deliver targeted radiation therapy to tumor cells. However, this compound also has limitations, such as its high cost and the need for specialized equipment and facilities for its use.
Direcciones Futuras
There are several future directions for the use of methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in the field of nuclear medicine. One area of research is the development of new radiopharmaceutical agents that can target other types of cancer cells. Another area of research is the optimization of this compound for use in combination with other therapies, such as chemotherapy and immunotherapy. Finally, there is a need for further research into the long-term effects of this compound on patients, as well as the development of new imaging techniques that can improve the detection and treatment of neuroendocrine tumors.
Conclusion:
This compound, or this compound, is a radiopharmaceutical agent that has been used for diagnostic imaging and targeted radiation therapy in the field of nuclear medicine. This compound is selectively taken up by cells of the sympathetic nervous system, which allows for the detection and treatment of neuroendocrine tumors. While this compound has several advantages for use in lab experiments, there is a need for further research into its long-term effects and the development of new imaging techniques.
Aplicaciones Científicas De Investigación
Methyl 4-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been used in the field of nuclear medicine for diagnostic imaging of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma. This compound is selectively taken up by cells of the sympathetic nervous system, which allows for the detection of these tumors. This compound has also been used in the treatment of neuroendocrine tumors, as it can deliver targeted radiation therapy to the tumor cells.
Propiedades
IUPAC Name |
methyl 4-[[2-(4-iodo-N-methylsulfonylanilino)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IN2O5S/c1-25-17(22)12-3-7-14(8-4-12)19-16(21)11-20(26(2,23)24)15-9-5-13(18)6-10-15/h3-10H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGKDARLSQBJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-nitrophenyl)-2-furyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4687636.png)
![N-(4-ethylphenyl)-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4687640.png)
![2-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4687644.png)
![N-[2-(tert-butylthio)ethyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4687650.png)


![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4687685.png)
![3-({[(3-ethoxy-3-oxopropyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4687692.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-fluorophenoxy)methyl]-2-furyl}-2-propen-1-one](/img/structure/B4687700.png)
![6-(2-bromophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4687704.png)

![N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4687726.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4687733.png)
![2-(4-chlorophenyl)-3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4687741.png)